![molecular formula C9H4Cl2N2O2 B1391671 5,8-Dichloro-7-nitroisoquinoline CAS No. 1198775-29-9](/img/structure/B1391671.png)
5,8-Dichloro-7-nitroisoquinoline
Overview
Description
5,8-Dichloro-7-nitroisoquinoline is an organic compound belonging to the isoquinoline family, which is a heterocyclic aromatic compound with a nitrogen atom in its ring. It is a colorless solid that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It can also be used as a starting material in the synthesis of other isoquinoline derivatives. 5,8-Dichloro-7-nitroisoquinoline has a wide range of applications in both scientific research and industrial production.
Scientific Research Applications
Chemical Synthesis and Derivatives
5,8-Dichloro-7-nitroisoquinoline and its derivatives have been a subject of interest in chemical synthesis. Woźniak et al. (1994) demonstrated the amination of nitroisoquinolines, including 5-chloro-8-nitro- and 8-chloro-5-nitroisoquinoline, using a liquid methylamine solution of potassium permanganate. This process resulted in mono- or bis(methylamino)-substituted nitro compounds, suggesting potential in creating diverse chemical derivatives (Woźniak & Nowak, 1994).
Potential in Medicinal Chemistry
Research in medicinal chemistry has explored the use of nitroisoquinoline derivatives. For example, Surrey and Hammer (1946) discussed the antimalarial activity of various 7-substituted-4aminoquinoline derivatives, including 5,8-dichloro-7-nitroisoquinoline derivatives. Their study suggested that certain dihalogen substitutions in the benzenoid ring of these compounds significantly affect their antimalarial properties (Surrey & Hammer, 1946).
Antibacterial Properties
A notable application of 5,8-dichloro-7-nitroisoquinoline derivatives is in the realm of antibacterial research. Al-Hiari et al. (2007) focused on the synthesis and investigation of 8-nitrofluoroquinolone models, which include derivatives of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The study highlighted their interesting antibacterial activity against various strains, indicating the potential of these derivatives in developing new antibacterial agents (Al-Hiari et al., 2007).
Applications in Cancer Research
The role of nitroisoquinoline derivatives in cancer research has been explored. For instance, Vanelle et al. (1994) synthesized 1-chloromethyl-5-nitroisoquinoline, showing its potential as a reductive alkylating agent, which could be relevant in the development of new antineoplastic agents (Vanelle et al., 1994).
Synthesis of Novel Compounds
Researchers have also synthesized novel compounds using 5,8-dichloro-7-nitroisoquinoline derivatives. Chen Pei-ran (2008) successfully synthesized new Acyl Transfer Catalysts Containing Isoquinoline, starting with 1-chloro-5-nitroisoquinoline. This development points to the versatility of these compounds in synthesizing new chemical entities (Chen Pei-ran, 2008).
properties
IUPAC Name |
5,8-dichloro-7-nitroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-7-3-8(13(14)15)9(11)6-4-12-2-1-5(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWSYZKPVVHRRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C(C(=CC(=C21)Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dichloro-7-nitroisoquinoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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